molecular formula C6H11Br4O2P B14496424 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate CAS No. 63397-79-5

2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate

Cat. No.: B14496424
CAS No.: 63397-79-5
M. Wt: 465.74 g/mol
InChI Key: CBCYRDXHGBUBBZ-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is part of the organophosphorus family and contains bromine atoms, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate typically involves the reaction of phosphinic acid derivatives with brominated organic compounds. One common method includes the reaction of (1,2-dibromoethyl)methylphosphinic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,3-dibromopropyl) phosphate
  • Bis(2,3-dibromopropyl) phosphate
  • Tris(2,3-dibromopropyl) isocyanurate

Uniqueness

2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is unique due to its specific combination of bromine atoms and phosphinate group, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

63397-79-5

Molecular Formula

C6H11Br4O2P

Molecular Weight

465.74 g/mol

IUPAC Name

1,2-dibromo-3-[1,2-dibromoethyl(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H11Br4O2P/c1-13(11,6(10)3-8)12-4-5(9)2-7/h5-6H,2-4H2,1H3

InChI Key

CBCYRDXHGBUBBZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C(CBr)Br)OCC(CBr)Br

Origin of Product

United States

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